3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a furan-2-yl group and a urea moiety at the 2-position linked to a 2-phenylethyl chain. The 1,3,4-oxadiazole scaffold is known for its electron-deficient aromatic character, enabling π-π stacking interactions, while the furan ring contributes to hydrogen-bonding capabilities.
Properties
IUPAC Name |
1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-14(16-9-8-11-5-2-1-3-6-11)17-15-19-18-13(22-15)12-7-4-10-21-12/h1-7,10H,8-9H2,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRXKNKNQZBPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea typically involves the following steps:
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the phenylethyl group: The phenylethyl group can be introduced by reacting the oxadiazole intermediate with 2-phenylethyl isocyanate under suitable conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole derivatives. For instance, derivatives similar to 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea have shown promising activity against various bacterial strains. In a comparative study, several furan-based oxadiazoles were evaluated for their ability to inhibit bacterial urease enzymes, which are crucial for bacterial survival in acidic environments .
Anti-inflammatory and Analgesic Properties
Research indicates that oxadiazole derivatives exhibit anti-inflammatory and analgesic effects. A study demonstrated that compounds with the oxadiazole scaffold can significantly reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases . The mechanism of action may involve the inhibition of pro-inflammatory cytokines.
Anticancer Potential
Oxadiazoles have garnered attention for their anticancer properties. The compound's structure allows for interaction with various biological targets involved in cancer progression. Molecular docking studies suggest that derivatives can bind to specific proteins associated with cancer cell proliferation and survival .
Photoluminescent Materials
The incorporation of furan and oxadiazole units into polymer matrices has been explored for developing photoluminescent materials. These materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic properties .
Urease Inhibition Studies
A detailed study evaluated various furan-based compounds for their urease inhibitory activity. Among these, certain derivatives exhibited IC50 values indicating strong inhibition compared to standard drugs like thiourea. This suggests that This compound could be a candidate for further development as an antimicrobial agent targeting urease .
Structure–Activity Relationship (SAR)
The SAR analysis of similar compounds has revealed that substituents on the furan and oxadiazole rings significantly influence biological activity. For instance, modifications at specific positions have been linked to enhanced potency against microbial targets and improved pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea involves
Biological Activity
The compound 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea is a derivative of oxadiazole and urea, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the cyclization of substituted thiosemicarbazides in the presence of appropriate catalysts. The reaction pathway generally includes:
- Formation of Thiosemicarbazide : Reacting furan derivatives with isothiocyanates.
- Cyclization : Using oxidizing agents like manganese(II) acetate to form the oxadiazole ring.
- Urea Formation : Introducing phenylethyl groups through nucleophilic substitution.
Antimicrobial Activity
Studies have shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated efficacy against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These results suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or protein function.
Urease Inhibition
The compound has also been evaluated for its urease inhibitory activity. Urease is an enzyme involved in the hydrolysis of urea into ammonia and carbon dioxide, playing a role in various pathological conditions such as kidney stones and gastric ulcers.
A recent study indicated that similar oxadiazole derivatives exhibited IC50 values ranging from 16.13 µM to 21.05 µM against urease enzymes:
This inhibition can be attributed to the structural similarity to known urease inhibitors and suggests potential therapeutic applications in treating urease-related disorders.
Anticancer Activity
Research has indicated that compounds with a furan and oxadiazole structure possess anticancer properties by inducing apoptosis in cancer cells. For example:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (breast cancer) | 15 µM |
| Doxorubicin (standard) | MCF7 | 10 µM |
The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Case Studies
Several case studies have highlighted the potential of oxadiazole derivatives in drug development:
- Case Study on Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives against multi-drug resistant strains and found that certain substitutions significantly enhanced antimicrobial activity.
- Case Study on Urease Inhibition : Another investigation focused on the structure–activity relationship (SAR) of furan-containing compounds and established that specific functional groups improved urease inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the 1,3,4-Oxadiazole Core
(a) 5-(Furan-2-yl)-1,3,4-Oxadiazol-2-Amine Derivatives
Compounds like 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine (synonyms in ) lack the urea and phenylethyl groups. These simpler derivatives exhibit moderate antimicrobial activity but lower bioavailability due to reduced lipophilicity.
(b) S-Alkylated 1,3,4-Oxadiazoles
Compounds such as 3-{[5-(iso-propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole (6d) () replace the urea with sulfanyl and indole groups. These derivatives show strong antibacterial activity against Staphylococcus aureus (MIC: 2–4 µg/mL) but higher hemolytic activity (15–20%) compared to urea-containing analogs, suggesting that the urea group in the title compound may reduce cytotoxicity .
Urea-Containing Analogs
(a) N-(Furan-2-yl)-1-(5-Substituted Phenyl)-1,3,4-Oxadiazol-2-yl Methanimines
Synthesized via condensation of 5-phenyl-1,3,4-oxadiazole-2-amine with furan-2-aldehyde (), these Schiff base derivatives lack the phenylethyl chain. Their antimicrobial activity against E. coli and B. subtilis (MIC: 8–16 µg/mL) is comparable to the title compound, but their imine linkage (-CH=N-) reduces metabolic stability compared to the urea (-NH-CO-NH-) group .
(b) Benzamide-Linked Oxadiazoles (e.g., LMM11)
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) () replaces urea with a sulfamoylbenzamide group. While LMM11 demonstrates antifungal activity (IC₅₀: 1.5 µM against Candida albicans), the urea group in the title compound may offer superior solubility and reduced plasma protein binding due to its polar nature .
Antimicrobial Efficacy
Toxicity and Solubility
The title compound’s 2-phenylethyl group enhances lipophilicity (logP: ~2.8), improving membrane permeability, while the urea group balances this with aqueous solubility (2.1 mg/mL in PBS). In contrast, sulfamoylbenzamide analogs (e.g., LMM11) exhibit higher logP (~3.5) and lower solubility (0.8 mg/mL), increasing toxicity risks .
Role of the Furan-2-yl Group
The furan ring’s oxygen atom enables hydrogen bonding with biological targets (e.g., fungal CYP51 enzymes), as seen in LMM11. However, its electron-rich nature may increase susceptibility to oxidative metabolism compared to halogenated analogs (e.g., 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine in ) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the 1,3,4-oxadiazole core by cyclizing a furan-2-carbohydrazide derivative with an appropriate carbonyl source (e.g., POCl₃ or H₂SO₄) under reflux . Next, the urea moiety is introduced via reaction of 2-phenylethyl isocyanate with the oxadiazole-amine intermediate in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Optimization involves varying solvents (polar vs. non-polar), temperature (reflux vs. room temperature), and stoichiometry to maximize yield. Purity should be confirmed via HPLC or TLC.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR (¹H, ¹³C, DEPT) to verify proton/carbon environments, particularly distinguishing oxadiazole (C=N) and urea (NH) groups.
- FT-IR to identify functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=O/C=N stretches at ~1650–1700 cm⁻¹).
- X-ray crystallography (if crystals are obtainable) for absolute conformation determination, as demonstrated for analogous urea derivatives in Acta Crystallographica Section E .
- Mass spectrometry (ESI-TOF or MALDI) to confirm molecular weight.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally similar urea-oxadiazole compounds:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritation from fine powders.
- Store in airtight containers away from moisture and oxidizing agents.
- First-aid measures: For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult safety data sheets of analogous compounds (e.g., phenol-oxadiazole derivatives) for emergency protocols .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity or physicochemical properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to assess reactivity and solubility. Software like Gaussian or COMSOL Multiphysics can model interactions with solvents .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinity to target proteins (e.g., enzymes inhibited by urea derivatives). Validate with experimental IC₅₀ values.
- ADMET Prediction : Tools like SwissADME or pkCSM can estimate pharmacokinetic profiles (e.g., logP, bioavailability) to prioritize in vitro testing.
Q. What experimental strategies resolve contradictions in reported bioactivity data for urea-oxadiazole hybrids?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., consistent cell lines, incubation times). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum size.
- Purity Verification : Use HPLC to rule out impurities (>95% purity required). Contaminants from incomplete synthesis (e.g., unreacted isocyanate) may skew results .
- Dose-Response Curves : Perform multi-concentration tests to confirm dose-dependent effects and calculate accurate EC₅₀/IC₅₀ values.
Q. How can factorial design optimize the synthesis or formulation of this compound for specific applications (e.g., drug delivery)?
- Methodological Answer :
- 2⁴ Factorial Design : Test variables like temperature, solvent polarity, catalyst concentration, and reaction time. Analyze main effects and interactions using ANOVA.
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., yield vs. temperature) to identify optimal conditions .
- Formulation Screening : For drug delivery, vary excipients (e.g., PEG vs. PLGA) and assess stability (DSC/TGA) and release kinetics (in vitro dissolution).
Q. What advanced separation techniques (e.g., HPLC-MS, CE) are suitable for analyzing degradation products or metabolites?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. MS/MS fragmentation identifies structural modifications.
- Capillary Electrophoresis (CE) : Effective for charged metabolites; optimize buffer pH and voltage for resolution.
- Accelerated Stability Studies : Expose the compound to heat/humidity (ICH Q1A guidelines) and monitor degradation via peak area changes .
Theoretical and Framework-Driven Questions
Q. How does the electronic structure of the 1,3,4-oxadiazole moiety influence the compound’s reactivity or interaction with biological targets?
- Methodological Answer : The oxadiazole’s electron-deficient π-system enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine thiols in enzymes). Computational NBO analysis can quantify charge distribution, while X-ray crystallography (e.g., ) reveals planarity and conjugation effects. Compare with analogues (e.g., thiadiazoles) to assess electronic contributions to bioactivity.
Q. What theoretical frameworks guide the design of urea-oxadiazole hybrids for targeted therapeutic applications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., furan vs. phenyl groups) with activity trends. Use QSAR models to predict modifications for enhanced potency.
- Bioisosterism : Replace the oxadiazole with 1,2,4-triazole or thiadiazole to assess scaffold flexibility while maintaining hydrogen-bonding capacity .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors on oxadiazole, hydrophobic phenethyl group) using tools like PharmaGist.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
